Dehydroxy Bromocelecoxib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is an intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 inhibitor with known anti-inflammatory properties . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Dehydroxy Bromocelecoxib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Celecoxib and other related compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
Target of Action
Dehydroxy Bromocelecoxib is an intermediate in the synthesis of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of these prostaglandins, thereby alleviating symptoms of inflammation and pain .
Mode of Action
Celecoxib, the compound synthesized from this compound, is a selective noncompetitive inhibitor of COX-2 . This suggests that this compound might also interact with COX-2, leading to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
Celecoxib, which is synthesized from this compound, is known to impact the prostaglandin synthesis pathway by inhibiting the cox-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The pharmacokinetics of a drug molecule can be influenced by various factors, including its molecular weight, chemical structure, and the route of administration . The molecular weight of this compound is 460.27 , which could influence its absorption and distribution in the body.
Analyse Biochimique
Biochemical Properties
Dehydroxy Bromocelecoxib, as an intermediate in the synthesis of Celecoxib, may interact with enzymes, proteins, and other biomolecules involved in the COX-2 pathway
Cellular Effects
Given its role as an intermediate in the synthesis of Celecoxib, it may influence cell function through the COX-2 pathway
Molecular Mechanism
As an intermediate in the synthesis of Celecoxib, it may exert its effects at the molecular level through interactions with the COX-2 pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of Celecoxib
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.
Sulfonamide Formation:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor with similar therapeutic effects.
Valdecoxib: A compound with similar structure and function to Celecoxib.
Uniqueness
Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of Dehydroxy Bromocelecoxib can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluorobenzoic acid", "4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluorobenzoic acid is reacted with sodium hydride in dry ethanol to form the corresponding acid salt.", "Step 2: The acid salt is then reacted with 4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one in the presence of a catalytic amount of hydrochloric acid to form the desired intermediate.", "Step 3: Bromine is added to the intermediate in the presence of sodium hydroxide to form the brominated intermediate.", "Step 4: The brominated intermediate is then treated with sodium hydride in dry ethanol to form the final product, Dehydroxy Bromocelecoxib.", "Step 5: The product is isolated by filtration and washed with diethyl ether and water." ] } | |
Numéro CAS |
170570-75-9 |
Formule moléculaire |
C₁₇H₁₃BrF₃N₃O₂S |
Poids moléculaire |
460.27 |
Synonymes |
4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.